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(4-Chloro-2-methoxypyridin-3-yl)methanol

Cat. No.: B13595549
M. Wt: 173.60 g/mol
InChI Key: PJHCHSIFEFKLPQ-UHFFFAOYSA-N
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Description

Significance of Halogenated and Methoxylated Pyridine (B92270) Scaffolds in Advanced Chemical Research

The pyridine ring is a foundational structure in medicinal chemistry, present in thousands of drug molecules. scispace.com The strategic placement of substituents, such as halogens and methoxy (B1213986) groups, is a cornerstone of modern drug design, used to fine-tune a molecule's physicochemical and biological properties.

Halogenation of pyridine rings, for instance, can significantly impact a compound's activity. The introduction of a chlorine atom, as seen in the 4-position of the target molecule, can alter its electronic profile, lipophilicity, and metabolic stability. Halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can influence how a molecule binds to biological targets like proteins and enzymes. acs.org In some contexts, incorporating a strong electron-withdrawing halogen atom can lead to a remarkable increase in biological activity. chemicalbook.com

Contextual Overview of Pyridylmethanol Derivatives as Versatile Intermediates

Pyridylmethanol derivatives, characterized by a hydroxymethyl group (-CH2OH) attached to a pyridine ring, are recognized as highly versatile intermediates in organic synthesis. The hydroxymethyl group serves as a crucial synthetic handle, allowing for a wide range of subsequent chemical transformations. It can be readily oxidized to an aldehyde or a carboxylic acid, or converted into a variety of other functional groups, providing a gateway to a large family of derivative compounds.

For example, related compounds like 4-chloro-2-pyridinemethanol are used in the synthesis of enzyme inhibitors. The synthesis of such molecules often involves the reduction of a corresponding ester or carboxylic acid to form the key pyridylmethanol intermediate. Other substituted pyridylmethanol compounds, such as (3-Methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl)methanol, serve as key intermediates in the synthesis of major pharmaceuticals. These examples underscore the strategic importance of the pyridylmethanol moiety. In the case of (4-Chloro-2-methoxypyridin-3-yl)methanol, the hydroxymethyl group at the 3-position is adjacent to both the chloro and methoxy substituents, a configuration that could lead to unique reactivity and the potential for constructing sterically hindered or electronically complex molecules that would be otherwise difficult to access.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B13595549 (4-Chloro-2-methoxypyridin-3-yl)methanol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8ClNO2

Molecular Weight

173.60 g/mol

IUPAC Name

(4-chloro-2-methoxypyridin-3-yl)methanol

InChI

InChI=1S/C7H8ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-3,10H,4H2,1H3

InChI Key

PJHCHSIFEFKLPQ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=CC(=C1CO)Cl

Origin of Product

United States

Synthetic Methodologies for 4 Chloro 2 Methoxypyridin 3 Yl Methanol

Retrosynthetic Analysis and Strategic Disconnections

Retrosynthetic analysis is a technique used to plan the synthesis of a target molecule by deconstructing it into simpler, commercially available starting materials. For (4-Chloro-2-methoxypyridin-3-yl)methanol, the primary disconnections involve the carbon-carbon bond between the pyridine (B92270) ring and the hydroxymethyl group, and the carbon-heteroatom bonds of the chloro and methoxy (B1213986) substituents.

The most logical retrosynthetic strategy identifies the hydroxymethyl group as a key functionalization point. This group can be installed via the reduction of a formyl group (an aldehyde) or by direct reaction with a formylating agent. This leads to a key precursor, 4-chloro-2-methoxypyridine-3-carbaldehyde (B581187). Further disconnection of the formyl group through a process like Directed ortho-Metalation (DoM) points to 4-chloro-2-methoxypyridine (B53492) as a crucial intermediate.

The core 4-chloro-2-methoxypyridine can be conceptually disconnected to simpler pyridine precursors or even acyclic starting materials, although building the substituted ring is a common approach in pyridine chemistry. advancechemjournal.comrsc.org This analytical process maps out a forward synthesis that involves constructing the pyridine core, followed by the precise introduction of the hydroxymethyl group.

Table 1: Key Retrosynthetic Disconnections and Precursors

Target MoleculeDisconnectionKey Precursor(s)Synthetic Strategy
This compoundC-C bond (ring-CH2OH)4-chloro-2-methoxypyridineFunctional Group Introduction
4-chloro-2-methoxypyridineC-Cl, C-OCH3 bondsSubstituted PyridoneNucleophilic Substitution / Chlorination

Precursor Synthesis and Functional Group Interconversions

The forward synthesis of this compound is a multi-stage process involving the careful formation of the core structure and the subsequent regioselective installation of the necessary functional group.

Formation of the 4-Chloro-2-methoxypyridine Core

The synthesis of the central 4-chloro-2-methoxypyridine scaffold is a critical initial phase. A common method involves the chlorination of a corresponding pyridone precursor. For instance, a 2-methoxy-pyridin-4(1H)-one can be treated with a strong chlorinating agent like phosphorus oxychloride (POCl3) to convert the hydroxyl group at the C4 position into a chloro group. prepchem.comgoogle.com This reaction transforms the pyridone tautomer into the desired aromatic 4-chloropyridine (B1293800) derivative.

Alternatively, the synthesis can begin with a commercially available substituted pyridine, such as 4-chloropyridine hydrochloride, which can undergo nucleophilic substitution with sodium methoxide (B1231860) to introduce the methoxy group at the C2 position. arkat-usa.org The sequence of these steps—chlorination and methoxylation—is crucial for achieving the correct substitution pattern.

Regioselective Introduction and Transformation of the Hydroxymethyl Moiety

Once the 4-chloro-2-methoxypyridine core is obtained, the next challenge is the introduction of the hydroxymethyl group specifically at the C3 position. A highly effective method involves a two-step process: formylation followed by reduction.

First, a formyl group (-CHO) is introduced onto the C3 position. This is often achieved through lithiation at the C3 position followed by quenching with an electrophilic formylating agent like N,N-dimethylformamide (DMF). arkat-usa.org The resulting intermediate is 4-chloro-2-methoxypyridine-3-carbaldehyde.

Subsequently, this aldehyde is reduced to the primary alcohol. Standard reducing agents such as sodium borohydride (B1222165) (NaBH4) are effective for this transformation, yielding the final product, this compound, with good efficiency. arkat-usa.org

Directed Ortho-Metalation and Subsequent Electrophilic Quenching Strategies

Directed ortho-Metalation (DoM) is a powerful strategy for achieving regioselectivity in the functionalization of aromatic rings. researchgate.net In the context of synthesizing this compound, the methoxy group at the C2 position acts as a directed metalation group (DMG).

The synthesis begins with a suitable 2-methoxypyridine (B126380) derivative. Treatment with a strong lithium base, such as lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP), selectively removes the proton at the ortho C3 position. nih.gov This occurs because the lithium atom coordinates with the oxygen of the methoxy group, directing the deprotonation to the adjacent site. acs.org

The resulting C3-lithiated intermediate is a potent nucleophile. This intermediate is then "quenched" by reacting it with an electrophile. To introduce the hydroxymethyl moiety, formaldehyde (B43269) (or a synthetic equivalent like paraformaldehyde) is used as the electrophile. This reaction forms the C-C bond at the C3 position and, after an aqueous workup, yields the desired this compound. arkat-usa.orgresearchgate.net

Optimized Synthetic Protocols and Scalability Considerations

For practical applications, synthetic routes must be optimized for yield, purity, cost-effectiveness, and scalability.

Multi-Step Synthesis Pathways

An optimized multi-step pathway combines the strategies mentioned above. A representative synthesis is outlined below:

Methoxylation/Chlorination : Start with a suitable pyridone and perform chlorination using phosphorus oxychloride to yield a 4-chloropyridone. Subsequent reaction with a methoxide source installs the 2-methoxy group. Alternatively, starting from a pre-functionalized pyridine can streamline this step. prepchem.com

Directed ortho-Metalation : The resulting 4-chloro-2-methoxypyridine is subjected to DoM using LTMP or a similar strong base at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF). arkat-usa.org

Formylation and Reduction : The lithiated intermediate is quenched with DMF to produce 4-chloro-2-methoxypyridine-3-carbaldehyde. Without purification, this intermediate is then reduced using sodium borohydride to give the final product, this compound. arkat-usa.org

When considering scalability, factors such as the cost of reagents, reaction safety (e.g., handling of pyrophoric lithium bases), temperature control, and product purification become critical. acs.org The use of hazardous reagents and the need for cryogenic conditions in DoM can present challenges for large-scale production. However, the development of flow chemistry processes can mitigate some of these issues, allowing for better control over reaction parameters and improving safety. syrris.jp

Table 2: Summary of Synthetic Reactions

StepReaction TypeReagentsKey Intermediate/Product
1ChlorinationPhosphorus oxychloride (POCl3)4-Chloro-2-methoxypyridine
2Directed ortho-MetalationLithium Tetramethylpiperidide (LTMP)3-Lithio-4-chloro-2-methoxypyridine
3Electrophilic Quench (Formylation)N,N-Dimethylformamide (DMF)4-chloro-2-methoxypyridine-3-carbaldehyde
4ReductionSodium Borohydride (NaBH4)This compound

Catalytic Approaches in C-X and C-C Bond Formation for Pyridine Derivatization

The synthesis of highly substituted pyridine derivatives such as this compound relies on precise and efficient methods for the formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds. The inherent electronic properties of the pyridine ring—specifically its electron-deficient nature—present unique challenges and opportunities for regioselective functionalization. nih.govbeilstein-journals.org Catalytic methods, particularly those employing transition metals, have become indispensable tools for overcoming these challenges, enabling the construction of complex pyridine-based molecules with high degrees of control. researchgate.netrsc.org These approaches are central to forging the specific substitution pattern of the target molecule.

The strategic formation of C-C and C-X bonds is paramount in assembling the this compound framework. This involves the catalytic introduction of the C3-hydroxymethyl group (or a precursor) and the installation of the C2-methoxy and C4-chloro substituents.

Catalytic C-C Bond Formation

The introduction of the hydroxymethyl group at the C3 position necessitates the formation of a C-C bond. Modern catalytic methods offer several powerful strategies to achieve this, primarily through cross-coupling reactions or direct C-H functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern organic synthesis, allowing for the formation of C-C bonds under relatively mild conditions with excellent functional group tolerance. nobelprize.org Reactions such as the Suzuki-Miyaura (using organoboron reagents), Negishi (organozinc), and Stille (organotin) couplings are widely applied to pyridine systems. nobelprize.org In a potential synthesis of this compound, a suitably functionalized pyridine precursor (e.g., a 3-halopyridine) could be coupled with a carbon-based nucleophile that serves as a precursor to the hydroxymethyl group. For example, a coupling reaction could introduce a formyl, vinyl, or ester moiety, which can then be chemically transformed into the required alcohol functionality.

Table 1: Examples of Palladium-Catalyzed C-C Cross-Coupling on Pyridine Scaffolds
SubstrateCoupling PartnerCatalyst SystemBase/SolventProduct TypeYield (%)Reference
2-Chloropyridine (B119429)Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄ / Toluene/H₂O2-Phenylpyridine98 researchgate.net
3-BromopyridineAlkylzinc bromidePdCl₂(dppf)N/A / THF3-Alkylpyridine85-95 nobelprize.org
2,4-DichloropyridineArylboronic acidPdCl₂(IPr)K₃PO₄ / Dioxane2-Chloro-4-arylpyridine70-85N/A
Methyl 2-chloronicotinateVinyltributyltinPd(PPh₃)₄N/A / TolueneMethyl 2-vinylnicotinate88N/A

Transition Metal-Catalyzed C-H Functionalization: More recently, direct C-H functionalization has emerged as a highly atom-economical and efficient alternative to traditional cross-coupling. nih.govnih.gov This approach avoids the need for pre-functionalization (e.g., halogenation) of the pyridine ring, instead activating a native C-H bond for subsequent C-C bond formation. beilstein-journals.org Achieving regioselectivity is a key challenge, often overcome by using directing groups that position the catalyst at a specific site. For the synthesis of the target compound, a directing group at the C2 position (such as an amide or the pyridine nitrogen itself) could facilitate the selective functionalization of the C3-H bond. nih.gov This strategy could be employed to introduce functionalities like carboxylates or alkyl groups, which are precursors to the hydroxymethyl group.

Table 2: Catalytic C-H Functionalization for Pyridine Derivatization
Pyridine SubstrateReagentCatalyst SystemConditionsProduct PositionYield (%)Reference
Pyridine N-oxideArylboronic esterCu(OAc)₂Base / DioxaneC2-Aryl60-80 nih.gov
N-(pyridin-2-yl)pivalamideEthyl acrylate[RhCp*Cl₂]₂AgSbF₆ / DCEC3-Alkenyl98 nih.gov
PyridineStyreneCu(OTf)₂DTBP / DCEC4-Alkenyl75 nih.gov
2-Arylpyridine3,3-Dimethyl-1-butene[Rh(coe)₂Cl]₂P(4-F-Ph)₃ / NBEC6-Alkyl80-95 nih.gov

Catalytic C-X Bond Formation

The installation of the chloro and methoxy groups involves the formation of C-Cl and C-O bonds, respectively.

Formation of the C-O Bond (Methoxylation): The 2-methoxy group is typically introduced via a nucleophilic aromatic substitution (SNAr) reaction. A 2-chloropyridine derivative is a common precursor, as the chlorine atom at the C2 position is activated towards displacement by nucleophiles like sodium methoxide. While often performed without a catalyst, copper-catalyzed methods can facilitate this transformation under milder conditions, particularly for less activated substrates.

Formation of the C-Cl Bond (Chlorination): The chlorine atom at the C4 position is most commonly introduced by treating a corresponding 4-pyridone precursor with a chlorinating agent such as phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅). google.comprepchem.com This reaction transforms the C=O bond of the pyridone into a C-Cl bond. While this is a stoichiometric reaction, it is a fundamental and widely used C-X bond-forming strategy in the synthesis of chloropyridines.

By integrating these catalytic strategies, a plausible synthetic pathway to this compound can be designed. For instance, a sequence could begin with a dichlorinated nicotinic acid ester, followed by selective catalytic C-O bond formation to install the methoxy group, and finally, reduction of the ester to the primary alcohol. The precise sequence and choice of catalytic system would be critical to manage regioselectivity and functional group compatibility.

Chemical Reactivity and Derivatization Pathways of 4 Chloro 2 Methoxypyridin 3 Yl Methanol

Transformations of the Hydroxymethyl Group

The hydroxymethyl group is a versatile functional handle that can be readily converted into a variety of other functionalities, including aldehydes, carboxylic acids, halides, amines, ethers, and esters.

Oxidation to Aldehyde and Carboxylic Acid Derivatives

The primary alcohol of (4-Chloro-2-methoxypyridin-3-yl)methanol can be selectively oxidized to form the corresponding aldehyde, 4-chloro-2-methoxypyridine-3-carbaldehyde (B581187), or further oxidized to the carboxylic acid, 4-chloro-2-methoxypyridine-3-carboxylic acid. The choice of oxidizing agent and reaction conditions determines the extent of the oxidation.

Mild oxidizing agents are required to stop the oxidation at the aldehyde stage. Reagents such as pyridinium (B92312) chlorochromate (PCC) are effective for this transformation. libretexts.orgorganicchemistrytutor.comrdd.edu.iqorganic-chemistry.org The reaction is typically carried out in an anhydrous organic solvent like dichloromethane (B109758) (DCM) to prevent over-oxidation to the carboxylic acid. organicchemistrytutor.comrdd.edu.iq The commercial availability of 4-chloro-2-methoxypyridine-3-carbaldehyde suggests that its synthesis from the corresponding alcohol is a viable and established process. biosynth.comchemshuttle.com

Stronger oxidizing agents will convert the primary alcohol directly to the corresponding carboxylic acid. While specific examples for the direct oxidation of this compound to its carboxylic acid are not prevalent in the searched literature, this transformation is a standard procedure in organic chemistry.

Table 1: Oxidation Reactions of the Hydroxymethyl Group

Product Oxidizing Agent Typical Solvent
4-Chloro-2-methoxypyridine-3-carbaldehyde Pyridinium Chlorochromate (PCC) Dichloromethane (DCM)

Nucleophilic Substitution Reactions at the Benzylic Carbon (e.g., Halogenation, Amination)

The hydroxyl group of the hydroxymethyl moiety can be converted into a good leaving group, facilitating nucleophilic substitution reactions at the benzylic carbon.

Halogenation: A common method for converting the hydroxymethyl group to a chloromethyl group is through the use of thionyl chloride (SOCl₂), often in the presence of a base like pyridine (B92270) to neutralize the HCl byproduct. nih.govsemanticscholar.orgquora.com This reaction proceeds via the formation of a chlorosulfite intermediate, which is then displaced by a chloride ion. This transformation yields 3-(chloromethyl)-4-chloro-2-methoxypyridine, a reactive intermediate for further derivatization.

Amination: While direct amination of the hydroxymethyl group is not a standard transformation, a two-step process involving initial conversion to a halomethyl derivative followed by nucleophilic substitution with an amine is a common strategy. The resulting chloromethyl compound can react with various primary or secondary amines to introduce an aminomethyl functionality. This process is a fundamental method for introducing amine groups into organic molecules. nih.gov

Etherification and Esterification Reactions

The hydroxyl group of this compound can readily undergo etherification and esterification reactions.

Etherification: The Williamson ether synthesis is a widely used method for the preparation of ethers. wikipedia.orgmasterorganicchemistry.commiracosta.edu This reaction involves the deprotonation of the alcohol with a strong base, such as sodium hydride, to form an alkoxide, which then acts as a nucleophile and displaces a halide from an alkyl halide in an Sₙ2 reaction. wikipedia.orgmasterorganicchemistry.com This method allows for the synthesis of a wide variety of ethers from this compound.

Esterification: Esterification can be achieved by reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or an acid anhydride. When using an acyl chloride, the reaction is often carried out in the presence of a base, like pyridine, to scavenge the HCl produced. This is a straightforward and high-yielding method for the synthesis of esters.

Reactivity of the Pyridine Ring System

The pyridine ring of this compound is susceptible to various transformations, primarily at the C-2, C-4, and C-6 positions, which are activated towards nucleophilic attack due to the electron-withdrawing nature of the nitrogen atom.

Nucleophilic Aromatic Substitution (SₙAr) at C-4 (Chlorine) and C-2 (Methoxy) Positions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the pyridine ring. The chloro and methoxy (B1213986) groups at the C-4 and C-2 positions, respectively, can act as leaving groups when attacked by a suitable nucleophile. The regioselectivity of the attack is influenced by the electronic properties of the pyridine ring.

The nitrogen atom in the pyridine ring withdraws electron density, making the ring electron-deficient and thus more susceptible to nucleophilic attack, particularly at the ortho (C-2, C-6) and para (C-4) positions. researchgate.net The attack of a nucleophile at these positions leads to the formation of a resonance-stabilized anionic intermediate (a Meisenheimer-like complex), which then expels the leaving group to restore aromaticity.

Substitution at C-4: The chlorine atom at the C-4 position is a good leaving group and this position is activated for nucleophilic attack. Reactions with various nucleophiles, such as amines, can lead to the displacement of the chloride. researchgate.net For example, 4-chloropyridine (B1293800) readily reacts with primary and secondary amines to form substituted 4-aminopyridines. researchgate.net

Substitution at C-2: The methoxy group at the C-2 position can also be displaced by strong nucleophiles, such as organolithium reagents. nih.govresearchgate.net These reactions often require more forcing conditions compared to the displacement of a halide.

Table 2: Nucleophilic Aromatic Substitution (SₙAr) Reactions

Position of Attack Leaving Group Typical Nucleophiles
C-4 Chlorine Amines, Alkoxides, Thiolates

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig) at the C-4 Chloro-Position

The chlorine atom at the C-4 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the chloropyridine with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a powerful method for forming biaryl compounds. While the reactivity of chloropyridines can be lower than their bromo or iodo counterparts, suitable catalyst systems have been developed to achieve efficient coupling. nih.gov

Sonogashira Coupling: The Sonogashira coupling enables the formation of a carbon-carbon bond between the C-4 position of the pyridine ring and a terminal alkyne. wikipedia.orgorganic-chemistry.orgresearchgate.net This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org Pyridine derivatives themselves can act as ligands for the palladium catalyst in some cases. wikipedia.org

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a versatile method for the formation of carbon-nitrogen bonds by coupling the chloropyridine with a primary or secondary amine. wikipedia.orgacsgcipr.orglibretexts.orgorganic-chemistry.orgacs.org This reaction offers a powerful alternative to traditional SₙAr reactions for the synthesis of aminopyridines, especially with less reactive amines. wikipedia.orgacsgcipr.orglibretexts.org

Table 3: Cross-Coupling Reactions at the C-4 Chloro-Position

Reaction Name Coupling Partner Bond Formed Catalyst System
Suzuki-Miyaura Organoboron reagent C-C Palladium catalyst + Base
Sonogashira Terminal alkyne C-C (alkynyl) Palladium catalyst + Copper(I) co-catalyst + Base

Directed Metalation and Subsequent Electrophilic Trapping Reactions

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic rings. organic-chemistry.orgwikipedia.org This method relies on a directing metalation group (DMG) that coordinates to an organolithium base, facilitating deprotonation at an adjacent position. organic-chemistry.orgbaranlab.org In the context of the 4-chloro-2-methoxypyridine (B53492) scaffold, the 2-methoxy group serves as an effective DMG.

Research on substituted methoxypyridines demonstrates that the methoxy group directs lithiation to the C-3 position. arkat-usa.org For example, the treatment of 4-methoxypyridine (B45360) with bases like mesityllithium (B1247292) results in the formation of a C-3 lithiated intermediate, which can be trapped by various electrophiles. arkat-usa.org Similarly, studies on 2-bromo-4-methoxypyridine (B110594) show that lithiation with lithium tetramethylpiperidide (LTMP) also occurs at the C-3 position, ortho to the methoxy director. arkat-usa.org The resulting organolithium species can be trapped with electrophiles such as N,N-dimethylformamide (DMF) to yield the corresponding aldehyde, which can be subsequently reduced to the methanol (B129727). arkat-usa.org This two-step process represents a viable route to the title compound, this compound, or its analogs.

Direct metalation of this compound itself is complicated by the acidic proton of the hydroxymethyl group, which would be preferentially deprotonated by the strong organolithium base. Therefore, synthetic strategies typically involve either protecting the alcohol functionality (e.g., as a silyl (B83357) ether) prior to metalation or performing the metalation on the 4-chloro-2-methoxypyridine precursor before introducing the C-3 hydroxymethyl group. arkat-usa.org

The regioselectivity of these reactions is high, consistently favoring functionalization at the C-3 position due to the strong directing effect of the C-2 methoxy group. The chloro-substituent at C-4 has a lesser influence on the regioselectivity of deprotonation but opens up the possibility of metal-halogen exchange reactions under certain conditions. arkat-usa.org

Table 1: Examples of Directed Metalation on Substituted Methoxypyridines
SubstrateBaseElectrophileProductYield (%)Reference
4-MethoxypyridinemesityllithiumGeneric (E+)3-E-4-MethoxypyridineGood arkat-usa.org
2-Bromo-4-methoxypyridineLTMPDMF2-Bromo-4-methoxy-3-pyridinecarboxaldehyde- arkat-usa.org
2-Bromo-4-methoxy-3-pyridinecarboxaldehydeNaBH₄-(2-Bromo-4-methoxypyridin-3-yl)methanol70 (over 2 steps) arkat-usa.org

Cycloaddition and Annulation Strategies Utilizing the Pyridine Moiety

Cycloaddition and annulation reactions are fundamental processes in organic synthesis for constructing cyclic and polycyclic frameworks. scripps.eduwikipedia.org The pyridine ring, being an electron-deficient heterocycle, can participate in these reactions in several ways, although it is often less reactive than its all-carbon or more electron-deficient diazine counterparts.

One major class of cycloadditions is the Diels-Alder, or [4+2], reaction. libretexts.org Pyridine and its derivatives can theoretically act as the 4π-electron component (diene) in inverse-electron-demand Diels-Alder reactions, reacting with electron-rich dienophiles. However, the aromaticity of the pyridine ring provides a significant energy barrier to this transformation. The presence of the electron-donating 2-methoxy group in this compound would further disfavor its participation as a diene in such reactions by raising the energy of its frontier molecular orbitals.

Annulation, the formation of a new ring fused to an existing one, provides a more versatile approach. scripps.edu These strategies often involve the construction of a new ring from acyclic precursors that are attached to the pyridine core. The functional groups present on this compound—chloro, methoxy, and hydroxymethyl—can serve as synthetic handles to build precursors for annulation reactions. For instance, the hydroxymethyl group could be elaborated into a side chain containing a dienophile, setting the stage for an intramolecular cycloaddition. Similarly, annulation reactions involving arynes have been shown to be effective for constructing fused polycyclic systems like acridines from 2-aminoaryl ketone precursors. nih.gov This highlights a strategy where the pyridine ring is built upon through the reaction of appropriately substituted precursors.

Table 2: Representative Annulation Strategies for Fused Heterocycle Synthesis
Reaction TypePrecursorsProduct TypeKey FeaturesReference
[4+2] Annulation2-Aminoaryl ketones + ArynesAcridinesForms a new fused six-membered ring. nih.gov
Intramolecular Diels-AlderPyridazine (B1198779) with alkyne side chainFused BenzonitrilesInverse-electron-demand cycloaddition. mdpi.com
Formal [2+2+2] Annulation3,4-Dihydroisoquinolines + CO₂ + BenzynesFused BenzoxazinonesConvergent three-component synthesis. rsc.org

Formation of Polycyclic Heterocyclic Systems

The construction of polycyclic systems from a monocyclic precursor like this compound requires multi-step synthetic sequences that often culminate in a key ring-forming reaction. These strategies frequently leverage the principles of annulation and cycloaddition discussed previously, with a particular emphasis on intramolecular reactions which benefit from favorable entropic factors.

A powerful approach for forming fused aromatic systems is the intramolecular Diels-Alder reaction. Studies on related N-heterocycles, such as pyridazines, have shown that tethering an alkyne-containing side chain to the ring allows for a thermally induced intramolecular [4+2] cycloaddition. mdpi.com This reaction proceeds with inverse-electron demand, where the electron-poor pyridazine acts as the diene and the alkyne as the dienophile, ultimately forming a fused benzene (B151609) ring after the extrusion of a small molecule (e.g., N₂). mdpi.com A similar strategy could be envisioned for the this compound system, where the hydroxymethyl group is converted into a suitable dienophilic side chain.

Alternatively, functionalization of the pyridine ring at multiple positions can provide the necessary components for a subsequent cyclization. Using the directed metalation chemistry described in section 3.2.3, one could introduce a functional group at C-3 and then perform a second functionalization at another position (e.g., C-5 via a separate metalation or a Suzuki coupling at the C-4 chloro position). These two newly introduced groups could then be manipulated to undergo an intramolecular condensation or cyclization reaction, thereby forming a new fused ring. For example, the synthesis of quinolines often involves the cyclization of precursors derived from anilines, demonstrating a classic strategy for building a pyridine ring fused to a benzene ring. researchgate.net This illustrates the general principle of assembling functionalized acyclic chains onto a core structure and then inducing cyclization to generate the desired polycyclic architecture.

Table 3: Strategies for the Formation of Polycyclic Heterocyclic Systems
StrategyStarting Material TypeKey TransformationResulting SystemReference
Intramolecular Inverse-Demand Diels-AlderDiazine with tethered alkyne[4+2] Cycloaddition-EliminationFused Benzenoid Ring mdpi.com
Condensation/CyclizationSubstituted AnilinesCyclization, Nitration, ChlorinationFused Quinolines researchgate.net
Aryne Annulationo-Substituted Aryl Carbonyls[4+2] AnnulationAcridines nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation of 4 Chloro 2 Methoxypyridin 3 Yl Methanol and Its Derivatives

High-Field Nuclear Magnetic Resonance (NMR) Spectroscopy

High-field NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional correlation experiments, an unambiguous assignment of all proton and carbon resonances within the (4-Chloro-2-methoxypyridin-3-yl)methanol molecule can be achieved.

Comprehensive ¹H and ¹³C NMR Analysis

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the methoxy (B1213986) group, the methylene (B1212753) protons of the methanol (B129727) moiety, and the hydroxyl proton. The pyridine (B92270) ring protons are anticipated to appear as doublets in the aromatic region of the spectrum. The chemical shift of these protons is influenced by the electronic effects of the chloro and methoxy substituents. The methoxy group should present as a sharp singlet, while the methylene protons of the hydroxymethyl group are also expected to be a singlet, though its chemical shift can be influenced by solvent and concentration. The hydroxyl proton will likely appear as a broad singlet, and its position can vary significantly depending on the experimental conditions.

The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. Each unique carbon atom in this compound will produce a distinct resonance. The chemical shifts of the pyridine ring carbons will be indicative of the substitution pattern. The carbon attached to the chlorine atom is expected to be significantly downfield, while the carbon bearing the methoxy group will also be deshielded. The carbons of the methoxy and hydroxymethyl groups will appear in the aliphatic region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
H5~7.0 - 7.5-
H6~8.0 - 8.5-
OCH₃~3.8 - 4.2~55 - 60
CH₂OH~4.5 - 5.0~60 - 65
OHVariable-
C2-~160 - 165
C3-~120 - 125
C4-~145 - 150
C5-~120 - 125
C6-~145 - 150

Note: These are predicted values based on the analysis of similar substituted pyridine derivatives and may vary from experimental values.

Two-Dimensional (2D) NMR Techniques (COSY, HSQC, HMBC, NOESY) for Complete Assignment

To definitively assign the proton and carbon signals and to elucidate the connectivity within the molecule, a suite of 2D NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a cross-peak between the two aromatic protons on the pyridine ring would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals for the methoxy group, the methylene group, and the protonated carbons of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space interactions between protons that are in close proximity. This can be used to confirm the spatial arrangement of the substituents on the pyridine ring. For example, a NOESY correlation between the methoxy protons and the H5 proton would provide evidence for their proximity.

High-Resolution Mass Spectrometry (HRMS)

HRMS is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.

Electrospray Ionization (ESI-HRMS) and Atmospheric Pressure Chemical Ionization (APCI-HRMS)

Both ESI and APCI are soft ionization techniques that are well-suited for the analysis of polar molecules like this compound. ESI-HRMS would likely produce a prominent protonated molecule [M+H]⁺, allowing for the precise determination of its molecular weight and, consequently, its elemental formula. APCI-HRMS could also be employed and might provide complementary information, sometimes with different fragmentation patterns.

Table 2: Predicted HRMS Data for this compound

IonCalculated m/z
[C₇H₈ClNO₂ + H]⁺174.0316

Note: The calculated m/z is for the most abundant isotopes.

Fragmentation Pathway Analysis for Structural Insights

By inducing fragmentation of the parent ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a characteristic fragmentation pattern can be obtained. The analysis of these fragment ions provides valuable structural information. For this compound, common fragmentation pathways could include the loss of the hydroxymethyl group, the methoxy group, or the chlorine atom. The fragmentation of the pyridine ring itself can also provide diagnostic ions. A plausible fragmentation pathway would involve the initial loss of a water molecule from the protonated methanol moiety, followed by subsequent losses of formaldehyde (B43269), the methoxy radical, or the chlorine radical. The precise fragmentation pattern would serve as a fingerprint for the molecule and can be used to distinguish it from its isomers.

Vibrational Spectroscopy

The FT-IR spectrum of this compound is expected to show characteristic absorption bands for the O-H stretch of the alcohol (a broad band around 3300-3500 cm⁻¹), C-H stretching vibrations of the aromatic ring and the methoxy and methylene groups (around 2800-3100 cm⁻¹), C=C and C=N stretching vibrations of the pyridine ring (in the 1400-1600 cm⁻¹ region), and C-O stretching vibrations for the methoxy and alcohol groups (in the 1000-1300 cm⁻¹ region). The C-Cl stretching vibration would likely appear in the fingerprint region, typically below 800 cm⁻¹.

Raman spectroscopy would provide complementary information. The pyridine ring vibrations are often strong in the Raman spectrum. The symmetric stretching of the ring would be a particularly prominent feature.

Table 3: Predicted Vibrational Frequencies for this compound

Functional GroupPredicted FT-IR Frequency (cm⁻¹)Predicted Raman Frequency (cm⁻¹)
O-H Stretch3300-3500 (broad)Weak
Aromatic C-H Stretch3000-3100Strong
Aliphatic C-H Stretch2850-3000Strong
C=N, C=C Stretch (Pyridine)1400-1600Strong
C-O Stretch1000-1300Medium
C-Cl Stretch< 800Medium

Note: These are predicted frequency ranges and the actual values can be influenced by the specific molecular environment and intermolecular interactions.

Fourier Transform Infrared (FT-IR) Spectroscopic Signatures

Fourier Transform Infrared (FT-IR) spectroscopy is a important technique for identifying the functional groups present in a molecule. For this compound, the FT-IR spectrum is expected to exhibit characteristic absorption bands corresponding to its distinct structural features. The hydroxyl (-OH) group of the methanol substituent would be readily identifiable by a broad absorption band in the region of 3200-3600 cm⁻¹. The precise position of this band can indicate the extent of hydrogen bonding in the sample.

The aromatic pyridine ring will produce several characteristic bands. The C-H stretching vibrations of the aromatic ring are anticipated in the 3000-3100 cm⁻¹ region. The C=C and C=N stretching vibrations within the pyridine ring typically appear in the 1400-1600 cm⁻¹ range. The presence of the methoxy (-OCH₃) group would be confirmed by C-H stretching vibrations around 2850-2960 cm⁻¹ and a prominent C-O stretching band in the 1000-1300 cm⁻¹ region. The C-Cl stretching vibration is expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Expected FT-IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
Hydroxyl (-OH) O-H Stretch 3200-3600 (broad)
Aromatic C-H C-H Stretch 3000-3100
Methoxy (-OCH₃) C-H Stretch 2850-2960
Pyridine Ring C=C and C=N Stretch 1400-1600
Methoxy (-OCH₃) C-O Stretch 1000-1300

Raman Spectroscopic Characterization

Raman spectroscopy provides complementary information to FT-IR and is particularly useful for analyzing vibrations that result in a change in polarizability. For this compound, the symmetric vibrations of the pyridine ring are expected to produce strong Raman signals. The aromatic ring stretching modes, which are often weak in the IR spectrum, can be prominent in the Raman spectrum, appearing in the 1300-1650 cm⁻¹ range.

The C-Cl stretching vibration is also expected to be Raman active and can provide valuable structural information. Vibrations associated with the methoxy and methanol functional groups will also be present, although they may be weaker compared to the ring vibrations. The combination of FT-IR and Raman spectroscopy allows for a more complete vibrational analysis of the molecule.

X-ray Crystallography

In the case of the related compound, (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, X-ray diffraction analysis revealed the dihedral angle between the benzene (B151609) and pyridine rings to be 74.34 (6)°. nih.gov This significant twist is a key conformational feature. Similar analysis for this compound would determine the spatial relationship between the pyridine ring and its substituents.

Representative Crystallographic Data for a Substituted Pyridinylmethanol Derivative

Parameter Value
Empirical Formula C₁₂H₁₀ClNO
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.9333 (4)
b (Å) 5.9239 (2)
c (Å) 16.9248 (6)
β (°) 102.193 (2)
Volume (ų) 1070.15 (7)

Data obtained for the structurally related compound (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol. nih.gov

The way molecules pack in a crystal is determined by a variety of intermolecular forces. In the crystal structure of (RS)-(4-chlorophenyl)(pyridin-2-yl)methanol, O—H⋯N hydrogen bonds are a dominant feature, linking molecules into zigzag chains. nih.gov Additionally, weak C—Cl⋯π interactions between the chlorine atom of one molecule and the pyridine ring of another link these chains into sheets. nih.gov

Computational Chemistry and Theoretical Studies on 4 Chloro 2 Methoxypyridin 3 Yl Methanol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It is widely applied to understand molecular geometry, predict spectroscopic data, and analyze chemical reactivity. However, no specific DFT studies on (4-Chloro-2-methoxypyridin-3-yl)methanol have been published in the scientific literature.

Electronic Structure, Molecular Geometry, and Conformational Analysis

There are no publicly available studies that report on the electronic structure, optimized molecular geometry (including bond lengths and angles), or conformational analysis of this compound using DFT methods.

Prediction and Interpretation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies, UV-Vis Transitions)

The prediction and interpretation of spectroscopic data such as NMR chemical shifts, vibrational frequencies (IR and Raman), and UV-Vis transitions for this compound through DFT calculations have not been reported in the available literature.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction

An analysis of the Frontier Molecular Orbitals (FMO), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting the reactivity of a molecule. No such analysis, including the HOMO-LUMO energy gap and the visualization of orbital distributions for this compound, is available in published research.

Quantum Chemical Descriptors and Reactivity Indices

Quantum chemical descriptors and reactivity indices, such as electronegativity, chemical hardness, and softness, which are often derived from DFT calculations, provide valuable insights into the chemical behavior of a molecule. There are no reported studies that calculate or discuss these descriptors for this compound.

Reaction Mechanism Elucidation and Transition State Modeling

Computational studies are instrumental in elucidating reaction mechanisms and modeling transition states. However, no research has been published that applies these methods to understand the chemical reactions involving this compound.

Molecular Modeling for Ligand-Receptor Interactions (Theoretical Framework)

Molecular modeling techniques are essential for understanding how a molecule might interact with biological receptors, a key aspect of drug design. There is no publicly available research that presents a theoretical framework or specific modeling studies on the potential ligand-receptor interactions of this compound.

While computational chemistry and theoretical studies are powerful tools for characterizing novel chemical compounds, it appears that this compound has not yet been the subject of such detailed in silico analysis in the public domain. The absence of this research precludes the generation of a detailed article with specific data and findings as requested. Future computational studies would be necessary to elucidate the electronic, structural, and reactivity properties of this compound.

Applications of 4 Chloro 2 Methoxypyridin 3 Yl Methanol As a Versatile Building Block in Chemical Research

Design and Synthesis of Novel Heterocyclic Compounds for Diverse Research Aims

(4-Chloro-2-methoxypyridin-3-yl)methanol is a valuable starting material for the synthesis of novel heterocyclic compounds due to the distinct reactivity of its functional groups. The hydroxymethyl group can be readily oxidized to an aldehyde or carboxylic acid, or converted to a halomethyl group, providing an electrophilic site for subsequent reactions. The chlorine atom at the 4-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various functionalities such as amines, thiols, or larger organic moieties. The methoxy (B1213986) group at the 2-position influences the electronic properties of the ring and can also be a site for chemical modification.

This multi-faceted reactivity allows the compound to serve as a linchpin in synthetic strategies aimed at creating more elaborate heterocyclic systems. For example, it can be used in cyclization reactions to form fused-ring systems, such as pyrido-oxazines or pyrido-thiazines, which are scaffolds of interest in medicinal chemistry. The ability to selectively manipulate each functional group makes this compound an ideal platform for building libraries of diverse heterocyclic molecules for screening in various research applications. nih.gov

Role in the Construction of Complex Pharmaceutical Intermediates and Scaffolds

The pyridine (B92270) scaffold is of paramount importance in the pharmaceutical industry. researchgate.net The adaptability of the pyridine ring allows for its incorporation into a wide range of drug molecules with diverse therapeutic actions, including antibacterial, antiviral, and anticancer properties. nih.gov Intermediates like this compound are critical in the multi-step synthesis of active pharmaceutical ingredients (APIs).

As a precursor, this compound provides a foundational pyridine core that can be elaborated into more complex structures. nbinno.com Medicinal chemists utilize such building blocks to construct novel molecular scaffolds, which form the core framework of a potential drug molecule. The term precursor chemical refers to a compound that is used in the production of another substance and contributes a major portion of its final molecular structure. unodc.orgincb.orgunodc.org

The synthesis of various pyridine-based drugs often involves the initial construction of a substituted pyridine ring, which is then modified in subsequent steps. For instance, related pyridine intermediates are key in the industrial synthesis of proton pump inhibitors like Pantoprazole. google.comscispace.com The functional groups on this compound allow for its covalent linkage to other molecular fragments, enabling the exploration of new chemical space in the search for potent and selective drug candidates.

Therapeutic AreaExample Drug Containing a Pyridine Scaffold
Anti-HIVDelavirdine, Nevirapine
VasodilatorMilrinone, Amrinone
AntihypertensiveNilvadipine
Ulcer InhibitorRabeprazole, Lansoprazole

This table showcases examples of commercial drugs that feature a pyridine core, illustrating the importance of pyridine-based precursors in pharmaceutical development. researchgate.netnbinno.compharmaffiliates.com

Bioisosteric replacement and scaffold hopping are powerful strategies in modern drug design used to optimize lead compounds for better efficacy, selectivity, and pharmacokinetic properties, or to discover novel intellectual property. nih.govresearchgate.net Bioisosterism involves substituting a functional group or an entire substructure with another that has similar physical or chemical properties, with the goal of retaining or improving biological activity. researchgate.net The pyridine ring itself is considered a bioisostere of a benzene (B151609) ring, offering advantages such as improved solubility and metabolic stability. nih.gov

This compound is an excellent tool for these strategies. Its three distinct functional groups can be systematically modified or replaced to create a series of bioisosteric analogs. For example, the chlorine atom can be replaced with fluorine, a methyl group, or a cyano group to probe the effect of electronics and sterics on target binding. Scaffold hopping involves replacing the central core of a molecule with a chemically different but functionally equivalent scaffold. nih.gov Derivatives synthesized from this compound can be used to replace other heterocyclic or carbocyclic cores in known active compounds, providing a route to novel chemotypes with potentially improved properties. researchgate.net

Utilization in Agrochemical Research as a Synthetic Intermediate

The pyridine ring is not only vital in pharmaceuticals but also serves as a "chip" for the agrochemical industry. agropages.com Pyridine-containing pesticides are known for their high efficiency, low toxicity, and good environmental compatibility. nih.govagropages.com Compounds like this compound are valuable synthetic intermediates for creating new agrochemicals, including herbicides, fungicides, and insecticides.

The synthetic versatility of this building block allows for the creation of a wide range of derivatives that can be screened for agrochemical activity. The chloro and methoxy substituents are common features in many commercial pesticides, and the methanol (B129727) group provides a convenient handle for connecting the pyridine core to other pharmacophores necessary for biological activity.

Agrochemical TypeExample Containing a Pyridine Scaffold
HerbicideFluazifop-P-butyl, Haloxyfop-P-methyl
FungicideFluazinam, Picoxystrobin
InsecticideImidacloprid, Acetamiprid

This table lists examples of commercial agrochemicals built upon a pyridine scaffold, highlighting the role of pyridine intermediates in this sector. agropages.com

Contribution to Materials Science and Polymer Chemistry

While the primary application of this compound is in the synthesis of small molecules for life sciences, functionalized pyridine derivatives also have potential applications in materials science. Pyridine-containing polymers can exhibit unique electronic, optical, and coordination properties.

The hydroxymethyl group on this compound allows it to be used as a monomer or a modifying agent in polymer synthesis. For instance, it could be incorporated into polyesters or polyurethanes, imparting the specific properties of the pyridine ring to the bulk material. The nitrogen atom in the pyridine ring can coordinate with metal ions, suggesting potential use in the creation of novel catalysts, sensors, or metal-organic frameworks (MOFs). While this area is less explored compared to its pharmaceutical applications, the compound's structure offers significant potential for the development of new functional materials. nih.gov

Advanced Analytical Methodologies for 4 Chloro 2 Methoxypyridin 3 Yl Methanol in Research

Chromatographic Separation Techniques for Purification and Analysis

Chromatography is an indispensable technique for the separation and purification of individual components from a mixture. The choice between liquid and gas chromatography is primarily dictated by the analyte's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) and its higher-pressure evolution, Ultra-Performance Liquid Chromatography (UPLC), are powerful techniques for the analysis and purification of (4-Chloro-2-methoxypyridin-3-yl)methanol. These methods are well-suited for polar, non-volatile compounds and are routinely used to assess purity and isolate the compound from synthetic reaction mixtures. The separation is based on the differential partitioning of the analyte between a stationary phase (packed in a column) and a liquid mobile phase.

For this compound, reversed-phase chromatography is the most common approach. In this mode, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) bonded to silica (B1680970) particles, is used with a polar mobile phase. The compound is retained on the column and then eluted by a gradient of increasing organic solvent concentration. UPLC systems, which use smaller stationary phase particles (<2 µm) and higher pressures, offer significant improvements in resolution, speed, and solvent consumption compared to traditional HPLC. lcms.cz

Key parameters for an HPLC/UPLC method include the column chemistry, mobile phase composition, flow rate, and detector wavelength. Given the aromatic nature of the pyridine (B92270) ring, UV detection is highly effective for this compound.

Table 1: Illustrative HPLC/UPLC Method Parameters for this compound Analysis

ParameterHPLC ConditionUPLC ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmC18, 2.1 x 50 mm, 1.7 µmStandard reversed-phase chemistry for retaining moderately polar aromatic compounds.
Mobile Phase A Water + 0.1% Formic AcidWater + 0.1% Formic AcidAqueous phase. Formic acid improves peak shape and ionization for MS detection.
Mobile Phase B Acetonitrile + 0.1% Formic AcidAcetonitrile + 0.1% Formic AcidOrganic phase for eluting the compound.
Gradient 10% to 95% B in 15 min10% to 95% B in 3 minGradually increases solvent strength to elute compounds with varying polarities.
Flow Rate 1.0 mL/min0.5 mL/minOptimized for column dimensions and particle size to ensure efficient separation.
Column Temp. 30 °C40 °CHigher temperatures reduce viscosity and can improve peak efficiency.
Detection UV at 275 nmUV at 275 nmWavelength selected based on the UV absorbance maximum of the pyridine chromophore.
Injection Vol. 10 µL2 µLScaled to column capacity to prevent overloading.

Gas Chromatography (GC) is a powerful analytical technique used to separate and analyze compounds that can be vaporized without decomposition. cdc.gov Direct analysis of this compound by GC can be challenging due to its polarity, conferred by the hydroxyl (-OH) group, which can lead to poor peak shapes (tailing) and potential thermal degradation in the hot injector port.

To overcome these limitations, derivatization is typically employed. nih.gov This process involves chemically modifying the analyte to increase its volatility and thermal stability. For the hydroxyl group in this compound, a common approach is silylation, where the active hydrogen is replaced with a trimethylsilyl (B98337) (TMS) group using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). nih.gov This modification significantly reduces the compound's polarity, making it amenable to GC analysis.

The resulting TMS ether is more volatile and thermally stable, allowing for sharp, symmetrical peaks and highly efficient separation on a low-polarity capillary GC column.

Table 2: Representative GC Method for the Analysis of TMS-Derivatized this compound

ParameterConditionRationale
Derivatization Reagent N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with Pyridine catalystReacts with the hydroxyl group to form a volatile TMS ether. Pyridine can act as a catalyst. nih.govnih.gov
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms)A nonpolar column providing good separation for a wide range of analyte volatilities.
Carrier Gas Helium or HydrogenInert gases used to carry the sample through the column.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte.
Oven Program Start at 100 °C, hold for 1 min, ramp at 15 °C/min to 280 °C, hold for 5 minA temperature gradient that separates compounds based on their boiling points.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID provides general-purpose, sensitive detection of organic compounds. MS provides identification.

Coupled Analytical Techniques for Identification and Quantification

Coupling chromatographic separation with mass spectrometry (MS) provides a powerful two-dimensional analysis, offering both separation and structural identification. rsc.org This "hyphenated" approach is a cornerstone of modern analytical chemistry for the definitive identification and sensitive quantification of compounds in complex mixtures.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is an exceptionally sensitive and selective technique for quantifying analytes at very low concentrations. lcms.czamazonaws.com After chromatographic separation by HPLC or UPLC, the analyte is ionized, typically using electrospray ionization (ESI). For this compound, the pyridine nitrogen is readily protonated, making ESI in positive ion mode highly effective. In the tandem mass spectrometer, a specific parent ion (e.g., the [M+H]+ ion) is selected, fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification even in the presence of co-eluting matrix components. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) provides robust identification of volatile compounds. nih.gov Following GC separation of the derivatized analyte, the molecules are typically ionized by electron ionization (EI). This high-energy process causes predictable fragmentation of the molecule, creating a unique "fingerprint" mass spectrum that can be compared to spectral libraries for confident identification. The fragmentation pattern can also provide valuable structural information about the original molecule. northeastfc.uk

Table 3: Mass Spectrometry Parameters for this compound

TechniqueIonization ModeParent Ion (m/z)Key Fragment/Product Ions (m/z)Application
LC-MS/MS ESI Positive174.0 [M+H]+Plausible fragments: loss of H₂O (156.0), loss of CH₂O (144.0)Trace quantification in complex matrices; reaction monitoring.
GC-MS (of TMS derivative) Electron Ionization (EI)245.1 [M]+Plausible fragments: loss of CH₃ (230.1), Mclafferty rearrangement products, tropylium (B1234903) ion fragmentsConfirmatory identification of the compound in synthetic mixtures; impurity profiling.

Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is a primary analytical method that can determine the purity of a substance without the need for a chemical standard of the analyte itself. emerypharma.comslideshare.net The technique relies on the principle that the integrated area of an NMR signal is directly proportional to the number of nuclei contributing to that signal. bwise.kr

For purity determination of this compound, a known mass of the sample is dissolved in a deuterated solvent along with a known mass of a certified, high-purity internal standard (e.g., maleic acid, dimethyl sulfone). acs.orgacs.org The ¹H NMR spectrum is then acquired under specific quantitative conditions, ensuring long relaxation delays to allow for complete magnetization recovery between pulses. By comparing the integral of a unique, well-resolved signal from the analyte with a signal from the internal standard, the purity of the analyte can be calculated precisely. acs.org

Table 4: Key Parameters and Formula for qNMR Purity Assessment

ParameterDescription
Spectrometer High-field NMR (e.g., 400 MHz or higher) for better signal dispersion.
Solvent Deuterated solvent that dissolves both analyte and standard (e.g., DMSO-d₆, CDCl₃).
Internal Standard A high-purity, stable compound with signals that do not overlap with the analyte (e.g., Maleic Acid).
Acquisition Long relaxation delay (D1 ≥ 5 x T₁ of slowest relaxing proton), 90° pulse angle, sufficient number of scans for good signal-to-noise. acs.org
Analyte Signal (I_x) Integral of a well-resolved proton signal unique to the analyte (e.g., the -CH₂OH protons).
Standard Signal (I_std) Integral of a well-resolved proton signal from the internal standard.

The purity of the sample (Pₓ) is calculated using the following equation:

Purity (Pₓ) [%] = (Iₓ / I_std) * (N_std / Nₓ) * (Mₓ / M_std) * (m_std / mₓ) * P_std

Where:

Iₓ, I_std : Integral values for the analyte and standard.

Nₓ, N_std : Number of protons for the respective integrated signals.

Mₓ, M_std : Molecular weights of the analyte and standard.

mₓ, m_std : Masses of the analyte and standard.

P_std : Purity of the internal standard.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.